molecular formula C16H12N2O4 B11984309 2-(3,4-Dimethylphenyl)-4-nitroisoindole-1,3-dione

2-(3,4-Dimethylphenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B11984309
M. Wt: 296.28 g/mol
InChI Key: IBZHIYQZKQRRGS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamines, amines.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenyl)-4-nitro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethyl-phenyl)-isoindole-1,3-dione: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-Nitro-isoindole-1,3-dione: Lacks the dimethyl-phenyl moiety, affecting its biological activity and applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-9-6-7-11(8-10(9)2)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-8H,1-2H3

InChI Key

IBZHIYQZKQRRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C

solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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